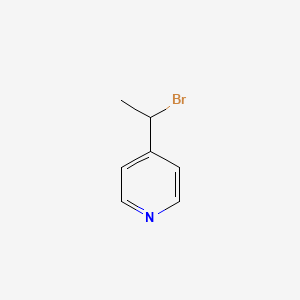

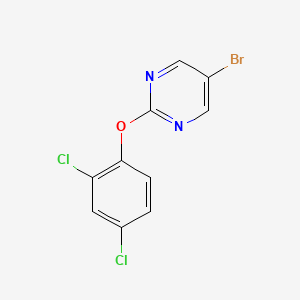

4-(1-Bromoethyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Pyridine synthesis involves a multicomponent reaction, starting from a β-ketoester, an aldehyde, and ammonia . The reaction of acetylene with hydrogen cyanide in a red-hot iron tube furnace was the first synthesized heterocycle .

Molecular Structure Analysis

The molecular structure of 4-(1-bromoethyl)pyridine contains a total of 17 bonds; 9 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 Pyridine .

Chemical Reactions Analysis

4-(Bromomethyl)pyridine hydrobromide reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines . It may also be used in the preparation of various benzoxazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include an empirical formula of C6H6BrN · HBr, a CAS Number of 73870-24-3, and a molecular weight of 252.93 . The melting point is 189-192 °C (lit.) .

Applications De Recherche Scientifique

Nanomaterials and Nanocrystals :

- Pyridinium-grafted-cellulose nanocrystals were prepared using 4-(1-bromoethyl/bromomethyl)benzoic acid, pyridine, and cellulose nanocrystals. This process offers a simpler method for cationization, enhancing grafting density while retaining crystallinity (Jasmani et al., 2013).

Drug Discovery and Synthesis :

- Regioselective bromination of thieno[2,3-b]pyridine, with high selectivity towards the 4-position, shows the potential of 4-bromothieno[2,3-b]pyridine as a building block in drug discovery research (Lucas et al., 2015).

Molecular Design and Analysis :

- A study on the palladium-catalyzed Suzuki cross-coupling reaction synthesized novel pyridine derivatives, exploring their potential as chiral dopants for liquid crystals and their biological activities (Ahmad et al., 2017).

Catalysis and Chemical Reactions :

- Ligand-modulated palladium oxidation catalysis was examined using a Pd(OAc)(2):pyridine catalyst system, revealing insights into the oxidation of alcohols with molecular oxygen (Steinhoff & Stahl, 2002).

Polymer and Surface Modification :

- Poly(4-vinyl pyridine) particles were synthesized and treated with modifying agents, such as 2-bromo ethanol, to generate new functional groups for antimicrobial and environmental applications (Sahiner & Yasar, 2013).

Spectroscopy and Material Characterization :

- Pyridine adsorption was used to study the acidic properties of silica doped with various cations, revealing insights into Lewis and Brønsted acid sites formation (Connell & Dumesic, 1987).

Optoelectronic Materials :

- Development of new functional pyridine-appended pyrene derivatives for organic light-emitting diode (OLED) applications, showing stable performance with reduced efficiency roll-off (Kumar et al., 2021).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Pyridine compounds, including 4-(1-Bromoethyl)pyridine, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . They are extensively used in medicinal chemistry, agrochemicals, and material science, indicating a promising future direction.

Propriétés

IUPAC Name |

4-(1-bromoethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-6(8)7-2-4-9-5-3-7/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGPTRHMCXOWFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2,5-dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2678670.png)

![2-Prop-2-enoyl-1,3,4,5,6,7,8,8a-octahydrocyclohepta[c]pyrrole-3a-carbonitrile](/img/structure/B2678674.png)

![methyl 4-[(E)-3-(6-chloro-2-oxochromen-3-yl)-3-oxoprop-1-enyl]benzoate](/img/structure/B2678677.png)

![N-(4-ethoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2678680.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(o-tolyl)acetamide](/img/structure/B2678682.png)

![N-(2-chlorophenyl)-2-[4-(3,4-dimethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2678687.png)

![N-[1-[Cyanomethyl(ethyl)amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B2678689.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2678693.png)